ethyl 2-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide
Description
Ethyl 2-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a heterocyclic sulfonamide derivative characterized by a six-membered thiadiazine ring with two sulfone groups (1,1-dioxide) and an ester moiety at position 3. This compound serves as a key intermediate in the synthesis of bioactive molecules, particularly antiviral agents. For example, it was used as a precursor in the synthesis of ethyl 5-methyl-1,1-dioxo-2-{[5-(pentan-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,2,6-thiadiazine-4-carboxylate, a potent inhibitor of Hepatitis B virus (HBV) replication . Its molecular formula is C₈H₁₂N₂O₄S, with a molecular weight of 232.26 g/mol.
Properties
IUPAC Name |
ethyl 2-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c1-3-13-7(10)6-4-8-14(11,12)9(2)5-6/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVFGZBVDCPSND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(S(=O)(=O)N=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNOS
- Molecular Weight : 218.23 g/mol
- CAS Number : 1710202-97-3
The compound belongs to the class of thiadiazines, characterized by a ring structure containing sulfur and nitrogen. Its unique structure contributes to its diverse applications in scientific research.
Chemistry
Ethyl 2-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide serves as a valuable building block in organic synthesis. Its structural features allow it to participate in various chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Involves adding oxygen or removing hydrogen to form oxidized derivatives. |
| Reduction | Involves adding hydrogen or removing oxygen to create reduced forms. |
| Substitution | Involves replacing specific atoms or groups within the molecule. |
This compound can be utilized to synthesize more complex molecules relevant to pharmaceutical development.
Biology
Recent studies have highlighted the biological activities of this compound:
- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated various thiadiazine derivatives for their antimicrobial efficacy. The compound demonstrated significant activity against several pathogens, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : Research indicated that thiadiazine derivatives could induce apoptosis in cancer cells through mechanisms involving oxidative stress. This compound was tested alongside known anticancer agents and showed promising results.
Medical Applications
This compound has potential therapeutic applications:
- Hypertension Treatment : Thiadiazine derivatives have been explored for their ability to modulate blood pressure. Further studies are required to assess the efficacy and safety of this compound in clinical settings.
- Diabetes Management : Preliminary research suggests that this compound may influence glucose metabolism and insulin sensitivity, making it a candidate for diabetes treatment.
Industrial Applications
In the agricultural sector, thiadiazine derivatives are utilized as pesticides and herbicides:
| Application | Description |
|---|---|
| Pesticides | The compound can enhance the effectiveness of existing pesticide formulations. |
| Herbicides | Its unique chemical properties allow it to target specific plant pathways without affecting non-target species. |
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiadiazine derivatives included this compound as one of the candidates tested against resistant strains of bacteria. Results indicated that modifications to the structure could improve activity against these pathogens.
Case Study 2: Anticancer Mechanisms
In another investigation focused on anticancer properties, ethyl 2-methyl-2H-1,2,6-thiadiazine-4-carboxylate was found to induce apoptosis through oxidative stress pathways. This study supports its potential as an adjunct treatment in cancer therapy.
Mechanism of Action
The mechanism by which ethyl 2-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs and their properties:
Key Observations :
- Substituent Effects: The ethyl ester at position 4 in the parent compound enhances lipophilicity, facilitating cellular uptake in antiviral applications . Benzyl groups (e.g., propyl 2-benzyl analog) introduce steric bulk and aromaticity, which may influence binding affinity to biological targets like enzymes or receptors .
- Synthetic Routes :
- The parent compound is synthesized via nucleophilic substitution using NEt₃ in 2,6-dimethyl-1,3-dioxan-4-yl acetate (DXN) at 353 K for 12 hours .
- Analogous compounds, such as ethyl 6-(4-(tert-butoxycarbonyl)benzyl)-3-(2,4-dichlorophenyl)-2-methyl-3,6-dihydro-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide, are synthesized using K₂CO₃ in acetonitrile under milder conditions (room temperature, 23 hours) .
Spectral and Analytical Data
Nuclear Magnetic Resonance (NMR) :
- The parent compound’s analogs exhibit distinct ¹H-NMR signals for methyl groups (δ ~2.7 ppm) and ester carbonyls (δ ~166 ppm in ¹³C-NMR) .
- For example, 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide (a benzothiazine analog) shows aromatic proton signals at δ 7.85–8.00 ppm, differing from thiadiazines due to ring structure variations .
High-Resolution Mass Spectrometry (HRMS) :
- Ethyl 2-butyl-3-(2,4-dichlorophenyl)-6-(4-(hydroxycarbamoyl)benzyl)-3,6-dihydro-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide (2-37c) confirmed a molecular ion peak at m/z 500.04679 (calc. 500.04444), validating its structure .
Biological Activity
Ethyl 2-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C7H10N2O4S
- Molecular Weight : 218.23 g/mol
- CAS Number : 1710202-97-3
The compound features a thiadiazine ring structure, which is known for its pharmacological significance. The presence of the sulfur and nitrogen atoms within the ring contributes to its unique reactivity and biological properties.
Antimicrobial Properties
Research has indicated that thiadiazine derivatives exhibit significant antimicrobial activity against various pathogens. A study highlighted the effectiveness of related thiadiazines in inhibiting bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli . this compound is hypothesized to display similar antimicrobial effects.
Anticancer Activity
Thiadiazine derivatives have shown promise in cancer therapy. Compounds within this class can act as inhibitors of specific molecular targets involved in tumor proliferation. For instance, some studies suggest that they may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The potential anticancer activity of this compound warrants further investigation.
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazines are well-documented. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . this compound may contribute to reducing inflammation in various models.
Other Biological Activities
Thiadiazines have been reported to possess additional activities:
- Antidiabetic : Some derivatives have been shown to improve insulin sensitivity and glucose uptake .
- Antiviral : Preliminary studies suggest potential antiviral properties against certain viruses .
- Neuroprotective : Investigations into neuroprotective effects indicate that these compounds may help mitigate neurodegenerative processes .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It could modulate receptor activity linked to pain and inflammation.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiadiazine derivatives:
Chemical Reactions Analysis
Table 1: Key Alkylation Conditions and Products
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3-(Chloromethyl)oxadiazole | Anhydrous dioxane, Et₃N | Ethyl 5-methyl-2-{[5-(pentan-3-yl)oxadiazol-3-yl]methyl}-thiadiazine | 60–85% |
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes acid- or base-catalyzed hydrolysis to form the carboxylic acid derivative. This reaction is critical for generating bioactive analogs :
-
Hydrolysis : Treatment with aqueous HCl or NaOH converts the ester to 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide .
Table 2: Hydrolysis Reaction Parameters
| Reagent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| 6M HCl | Reflux, 4–6 h | Carboxylic acid derivative | Intermediate for SAR studies | |
| 2M NaOH | RT, 12 h | Carboxylic acid derivative | Drug discovery |
Substitution Reactions at the Thiadiazine Ring
The thiadiazine ring participates in nucleophilic substitution due to electron-withdrawing sulfonyl groups:
-
Chlorination : Reaction with POCl₃ substitutes hydroxyl groups with chlorine .
-
Nitration : Nitric acid introduces nitro groups at electrophilic positions (e.g., C5) .
Table 3: Substitution Reactions of Thiadiazine Derivatives
| Reaction Type | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 h | 5-Nitro-thiadiazine derivative | |
| Halogenation | Cl₂ or Br₂ | THF, 4 h | 7-Halo-thiadiazine |
Electrophilic Aromatic Substitution (EAS)
The benzene-fused analogs (e.g., benzo[e]thiadiazines) undergo EAS at electron-rich positions :
-
Nitration : Occurs at the para position relative to the sulfonyl group .
-
Sulfonation : Sulfuric acid introduces sulfonic acid groups for solubility enhancement .
Structural Insights and Reactivity Trends
Q & A
Q. What are the standard synthetic routes for ethyl 2-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide, and how are reaction conditions optimized?
A common method involves cyclization reactions of sulfamide derivatives with 1,3-diketones or substituted thioureas. For example, intermolecular cyclization of ethyl 5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide with alkylating agents (e.g., 3-(chloromethyl)-5-(pentan-3-yl)-1,2,4-oxadiazole) in solvents like 2,6-dimethyl-1,3-dioxan-4-yl acetate (DXN) at 353 K for 12 hours yields derivatives with high purity . Optimization includes controlling stoichiometric ratios, using triethylamine as a base, and post-reaction purification via crystallization (e.g., acetonitrile recrystallization yields 83% purity) .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR/IR : Assignments of carboxylate (C=O, ~1700 cm⁻¹) and sulfone (S=O, ~1300 cm⁻¹) groups .
- X-ray crystallography : SHELX software refines bond lengths/angles (e.g., thiadiazine ring planarity, S=O distances ~1.43 Å) and identifies intermolecular interactions (C–H⋯O/S hydrogen bonds) .
- Hirshfeld analysis : Quantifies intermolecular contacts (e.g., π-π stacking at 3.5–3.6 Å) for stability insights .
Q. What safety protocols are critical during experimental handling?
- PPE : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for volatile solvents (e.g., acetonitrile, DXN) .
- Waste management : Segregate organic waste and dispose via certified agencies to prevent environmental contamination .
Advanced Research Questions
Q. How can synthesis be scaled or modified to enhance yield and functional-group diversity?
- Continuous flow reactors : Improve consistency by maintaining precise temperature/pressure control during cyclization .
- Post-synthetic modifications : Alkylation or aryl substitution at the thiadiazine N-position using alkyl halides or aryl boronic acids under Pd catalysis .
- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) resolves structurally similar byproducts .
Q. What mechanistic insights explain its biological activity (e.g., anti-HBV potential)?
- Molecular docking : The compound’s sulfone and carboxylate groups interact with HBV polymerase active sites (e.g., hydrogen bonding with Arg/Lys residues) .
- Enzyme inhibition assays : Competitive inhibition of viral replication enzymes (IC₅₀ values determined via fluorescence polarization) .
- In vivo models : Dose-dependent reduction in viral load in murine HBV studies (e.g., 50 mg/kg/day, 14-day protocol) .
Q. How can contradictory data in crystallographic or bioactivity studies be resolved?
- Crystallographic discrepancies : Use high-resolution data (>1.0 Å) and refine with SHELXL to minimize model bias . For polymorphic variations, screen crystallization solvents (e.g., methanol vs. acetonitrile) .
- Bioactivity variability : Standardize assay conditions (e.g., cell lines, incubation time) and validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
